molecular formula C13H16N2S B1479800 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2097954-40-8

1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479800
CAS No.: 2097954-40-8
M. Wt: 232.35 g/mol
InChI Key: VZNVZPFQGAKGQD-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CID 121214632) is a synthetic tetrahydroindazole derivative of significant interest in medicinal chemistry and drug discovery . This compound, with the molecular formula C13H16N2S, features a fused bicyclic structure where a cyclohexane ring is saturated, which can influence its conformational flexibility and binding affinity to biological targets . The structure is further functionalized with an ethyl group on one nitrogen atom and a thiophen-3-yl moiety at the 3-position, contributing to its potential as a scaffold for developing bioactive molecules. Tetrahydroindazole cores, like the one in this compound, are recognized for their diverse biological activities and are frequently investigated in pharmaceutical research . Specific analogs within the tetrahydroindazole class have been identified in patent literature as possessing therapeutic potential for the treatment of cancers and viral infections . The compound is intended for research purposes only, specifically for use in in vitro assays and as a standard or building block in the synthesis of novel chemical entities for biological evaluation. Researchers exploring structure-activity relationships (SAR) of heterocyclic compounds or developing inhibitors for various disease targets will find this chemical particularly valuable. Handling Notes: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

1-ethyl-3-thiophen-3-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-15-12-6-4-3-5-11(12)13(14-15)10-7-8-16-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNVZPFQGAKGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C12H14N2S
  • CAS Number : 2097954-40-8

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the indazole ring and subsequent ethylation and thiophene incorporation. Specific methodologies can vary based on desired purity and yield.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related indazole compounds can inhibit cell proliferation in various cancer cell lines such as HL60 and HCT116 with IC50 values in the nanomolar range. This suggests potential for this compound as an anticancer agent .

Antimicrobial Properties

Indazoles have been noted for their antimicrobial activity against a range of pathogens. Preliminary findings suggest that compounds with similar structures possess effective antibacterial properties against Gram-positive and Gram-negative bacteria .

The proposed mechanisms for the biological activity include:

  • Inhibition of Kinases : Indazole derivatives have been reported to inhibit kinases involved in cancer progression. The selectivity towards certain kinases may contribute to reduced side effects compared to conventional chemotherapeutics .

Case Studies

Several studies highlight the pharmacological potential of indazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated a series of indazole derivatives for their ability to inhibit cancer cell growth. The most potent compounds exhibited IC50 values ranging from 8.3 nM to 15 nM against specific cancer lines .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of thiazole and indazole derivatives against various bacterial strains. The results indicated significant activity with MIC values as low as 0.008 μg/mL against resistant strains .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (nM)Reference
AnticancerHL608.3
AnticancerHCT11615
AntimicrobialStaphylococcus aureus0.012
AntimicrobialEscherichia coli0.030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the N-1 and C-3 positions, impacting solubility, electronic properties, and biological activity (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N-1/C-3) Molecular Weight (g/mol) Key Features Reference
Target Compound Ethyl/Thiophen-3-yl 244.35* Sulfur aromaticity, moderate hydrophobicity
1-Ethyl-3-(pyrazin-2-yl)-tetrahydroindazole Ethyl/Pyrazin-2-yl 228.29 Pyrazine (N-heteroaromatic), polar
1-Ethyl-3-(piperidin-2-yl)-tetrahydroindazole Ethyl/Piperidin-2-yl 233.35 Basic amine, potential for protonation
3-(Trifluoromethyl)-tetrahydroindazole (2XX7 ligand) Phenyl/Trifluoromethyl 349.31† Strong electron-withdrawing CF₃ group
1-(4-Fluorophenyl)-tetrahydroindazole-3-carboxylic acid 4-Fluorophenyl/Carboxylic acid 260.28‡ Ionizable carboxyl group, enhanced solubility

*Calculated from formula C₁₃H₁₆N₂S. †Based on 2XX7 ligand descriptor. ‡From CAS 160850-80-6.

Key Observations :

  • Electronic Effects : The thiophen-3-yl group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing trifluoromethyl group in 2XX7 ligands, which enhances binding to the GluA2 receptor’s hydrophobic pocket .
  • Solubility : The carboxylic acid derivative (CAS 160850-80-6) exhibits higher aqueous solubility due to its ionizable group, contrasting with the hydrophobic isopropyl analog (3-isopropyl-4,5,6,7-tetrahydro-1H-indazole) .

A. Corrosion Inhibition :

  • HMP (7-isopropyl-4-methyl-tetrahydroindazole) and PMP (1-phenyl analog) demonstrate temperature-dependent inhibition efficiency in HCl, attributed to adsorption via Langmuir isotherm models. Their bulky substituents enhance surface coverage on mild steel .
  • Target Compound : The thiophene moiety may improve adsorption via sulfur-metal interactions, though experimental data are lacking.

B. Medicinal Chemistry :

  • GluA2 Receptor Modulation: Trifluoromethyl-substituted indazoles (e.g., 2XX7 ligand) show nanomolar affinity for AMPA receptors, driven by hydrophobic interactions with the CF₃ group .
  • Antifungal Activity : Tetrazole-substituted indazoles (e.g., 1.55) leverage bioisosteric replacement of carboxylic acids for improved membrane permeability .

C. Coordination Chemistry :

  • Copper(II) and cobalt(II) complexes of 4,5,6,7-tetrahydro-1H-indazole derivatives exhibit antimicrobial and antioxidant activities, suggesting the target compound’s thiophene could act as a ligand for metal binding .

Theoretical and Computational Insights

  • DFT Studies : HMP and PMP’s corrosion inhibition correlates with frontier molecular orbital (FMO) energies; electron-donating groups lower energy gaps, enhancing adsorption .

Preparation Methods

Key Reaction Types:

Specific Preparation of 1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Starting Materials and Initial Steps

  • Hydrazine hydrate is reacted with a suitable cyclic ketone derivative (such as cyclohexanone or substituted cyclohexanones) to form the hydrazone intermediate.
  • The cyclic ketone is often substituted or functionalized to allow further elaboration at the 3-position.

Formation of the Tetrahydroindazole Core

  • The hydrazone intermediate undergoes intramolecular cyclization under acidic or catalytic conditions to form the 4,5,6,7-tetrahydro-1H-indazole ring.
  • This step can be facilitated by heating or by using catalysts such as palladium complexes, which promote C–N bond formation.

Introduction of the 1-Ethyl Group

  • The N-1 position of the indazole ring is alkylated with an ethyl group, commonly using ethyl halides (e.g., ethyl bromide) under basic conditions.
  • This alkylation is selective for the nitrogen atom and typically proceeds with good yields.

Representative Reaction Scheme (Simplified)

Step Reaction Conditions Yield (%) Notes
1 Hydrazine hydrate + substituted cyclohexanone → Hydrazone intermediate MeOH, acidic or neutral, room temp to reflux 70–90 Formation of hydrazone confirmed by IR and NMR
2 Cyclization of hydrazone to tetrahydroindazole Acidic catalyst or Pd-catalyst, heating 60–85 Ring closure step
3 N-1 ethylation Ethyl bromide, base (e.g., K2CO3), solvent (DMF) 75–90 Selective alkylation of N-1
4 Introduction of thiophen-3-yl at C-3 Suzuki coupling with 3-thiophenylboronic acid, Pd catalyst, base 65–85 Cross-coupling to install thiophene ring

Analytical Characterization Supporting Preparation

  • IR Spectroscopy : Characteristic NH stretching (~3400 cm⁻¹), C–H stretching (2900–3000 cm⁻¹), and aromatic/heteroaromatic ring vibrations.
  • NMR Spectroscopy :
    • ^1H NMR shows signals for ethyl group (triplet and quartet), tetrahydro ring protons (multiplets), and thiophene protons (aromatic region).
    • ^13C NMR confirms carbons of the tetrahydroindazole and thiophene rings.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
  • Melting Point and Purity : Typical melting points range depending on substituents, with purity confirmed by TLC and HPLC.

Research Findings and Optimization Notes

  • The yields of each step vary depending on the substituents on the cyclohexanone and the thiophene ring.
  • Palladium-catalyzed cross-coupling reactions for thiophene introduction are highly efficient and allow for mild reaction conditions.
  • Alkylation at N-1 is best performed under anhydrous conditions to prevent side reactions.
  • Cyclization efficiency is influenced by the electronic nature of substituents on the hydrazone intermediate.
  • Microwave-assisted synthesis has been reported to improve reaction times and yields for similar tetrahydroindazole derivatives.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield Range Comments
Hydrazone formation Reaction of hydrazine hydrate with cyclic ketone Hydrazine hydrate, cyclohexanone derivatives MeOH, acidic or neutral, RT to reflux 70–90% Monitored by TLC
Cyclization to tetrahydroindazole Acid or Pd-catalyzed ring closure Acid catalyst or Pd catalyst Heating, 60–120°C 60–85% Critical for ring formation
N-1 ethylation Alkylation with ethyl halide Ethyl bromide, base (K2CO3) DMF, RT to reflux 75–90% Selective N-alkylation
C-3 thiophene substitution Pd-catalyzed Suzuki coupling 3-thiophenylboronic acid, Pd catalyst Base, inert atmosphere, 80–100°C 65–85% Efficient cross-coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

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